molecular formula C22H24ClN3O2 B2732045 3-Benzoyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride CAS No. 2097859-76-0

3-Benzoyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride

Cat. No.: B2732045
CAS No.: 2097859-76-0
M. Wt: 397.9
InChI Key: QFAGOPDRZNNOCX-UHFFFAOYSA-N
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Description

3-Benzoyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride is a synthetic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aryl amine with a β-keto ester in the presence of a strong acid.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Piperazine Substitution:

    Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-Benzoyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit the activity of enzymes such as topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, its interaction with neurotransmitter receptors can modulate signal transduction pathways, affecting cellular responses and functions .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

3-Benzoyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and piperazine substituents, in particular, enhance its potential as a therapeutic agent by improving its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

[6-methoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2.ClH/c1-24-10-12-25(13-11-24)21-18-14-17(27-2)8-9-20(18)23-15-19(21)22(26)16-6-4-3-5-7-16;/h3-9,14-15H,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAGOPDRZNNOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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